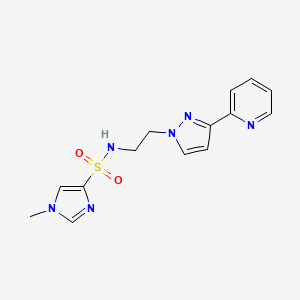

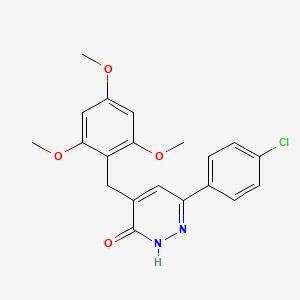

1-phenethyl-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of novel urea derivatives has been a topic of interest due to their potential biological activities. In the first paper, the authors report the synthesis of 1-aryl-3-[2-, 3- or 4-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas as inhibitors of VEGFR-2 tyrosine kinase. The compounds with the arylurea in the meta position to the thioether, particularly 4a-4h, demonstrated the lowest IC₅₀ values in enzymatic assays, indicating potent inhibitory activity. These compounds were synthesized with hydrophobic groups in the terminal phenyl ring, which contributed to their high potency .

In the second paper, the authors describe the synthesis of N-substituted-phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)ureas and their thiourea analogs. These compounds were obtained from 1-methyl-3-ethyl-4-chloro-5-pyrazole formic acid and substituted aniline with yields ranging from 44% to 89%. The structures of the synthesized compounds were confirmed by 1H NMR, IR, and elemental analysis. Preliminary bioassay tests indicated that these compounds possess acaricidal activity .

Molecular Structure Analysis

The molecular structure of the synthesized compounds plays a crucial role in their biological activity. In the first study, the presence of the thioether linker and the arylurea moiety in the meta position was essential for the high potency of the compounds as VEGFR-2 inhibitors. The molecular docking studies provided a convincing rationalization for the activity of the most potent compounds, suggesting that the specific substitution pattern is critical for the interaction with the target enzyme .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these urea derivatives are not detailed in the provided abstracts. However, it is clear that the reactions were successful in producing the desired compounds with the necessary substituents for biological activity. The synthesis likely involved the formation of urea or thiourea linkages between the appropriate precursors, as indicated by the structural characterization methods mentioned .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are not extensively discussed in the abstracts. However, the biological evaluation of the compounds in the first paper suggests that the physical properties, such as solubility and stability, were suitable for the biological assays performed. The compounds showed significant inhibition of HUVECs proliferation, migration, and tube formation, as well as increased apoptosis, indicating that their chemical properties were conducive to their antiangiogenic effect .

In the second paper, the acaricidal activity of the synthesized compounds suggests that their physical and chemical properties were appropriate for interaction with the target pests. The extent of these properties and their impact on acaricidal activity would require further investigation .

Scientific Research Applications

Hydrogel Formation

- Anion Tuning of Hydrogel Properties: The study on hydrogels indicates that the physical properties, such as rheology and morphology, of hydrogels can be significantly influenced by the anionic components of the gelators. This highlights the potential of urea derivatives in designing tunable hydrogels for various applications, from medical to industrial uses (Lloyd & Steed, 2011).

Anticancer Activity

- Synthesis and Anticancer Evaluation: Urea derivatives have been synthesized and evaluated for their cytotoxicity against human adenocarcinoma cells. The research underscores the potential of certain urea compounds as effective anticancer agents, with comparable or superior efficacy to known treatments (Gaudreault et al., 1988).

Cardiac Myosin Activation

- Cardiac Myosin ATPase Activation for Heart Failure Treatment: Exploration into flexible urea derivatives has shown promising results in activating cardiac myosin ATPase, suggesting potential therapeutic applications for systolic heart failure. The research identifies specific urea derivatives as novel scaffolds for developing cardiac myosin activators (Manickam et al., 2017).

properties

IUPAC Name |

1-(2-phenylethyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c22-18(20-10-6-16-4-2-1-3-5-16)21-15-19(8-11-23-12-9-19)17-7-13-24-14-17/h1-5,7,13-14H,6,8-12,15H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLNSVZVDOWXNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)NCCC2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-phenethyl-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-methoxypropyl)-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3010079.png)

![2-methyl-6-(2-methylpropyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3010082.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione](/img/structure/B3010083.png)

![ethyl {3-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxopyridazin-1(6H)-yl}acetate](/img/structure/B3010089.png)

![(2,5-dimethylfuran-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B3010094.png)

![(1R,5S)-8-((4-bromophenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B3010097.png)

![3-(3-Chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B3010100.png)